{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE
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Overview
Description
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, an ethylamino group, and a dimethylbenzoate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE typically involves multi-step organic reactions. One common approach includes the condensation of 4-chlorophenylacetic acid with ethylamine to form an intermediate, which is then reacted with 2,5-dimethylbenzoic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent may be explored through in vitro and in vivo studies.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar phenethylamine structure but differs in its functional groups.
2-Phenylethylamine: Another related compound with a simpler structure, lacking the chlorophenyl and dimethylbenzoate groups.
Uniqueness
What sets {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-13-3-4-14(2)17(11-13)19(23)24-12-18(22)21-10-9-15-5-7-16(20)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAKCPFEVFPYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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